(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one is a synthetic organic compound belonging to the class of thiazole derivatives. It is characterized by a thiazole ring, which is a five-membered heterocyclic compound containing sulfur and nitrogen atoms. The compound exhibits potential biological activity, making it of interest in medicinal chemistry and pharmaceutical applications.
The compound can be synthesized through various organic reactions involving thiazole derivatives and aniline compounds. It is cataloged under specific identifiers such as the CAS number 6777-05-5, and its molecular formula is C13H10BrN3OS. The compound's structure can be represented using SMILES notation as C1=CC=C(C=C1)C(=C2S(=O)N=C(N)C2=O)C(Br)=C
.
This compound falls under multiple classifications:
The synthesis of (5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one typically involves the following steps:
The synthesis may utilize solvents such as dimethylformamide or dichloromethane to enhance solubility and reaction efficiency. Reaction conditions such as temperature and time are critical for optimizing yield and purity.
The molecular structure of (5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one features:
The compound can participate in various chemical reactions:
These reactions often require specific conditions such as temperature control, pH adjustments, and the presence of catalysts to ensure high yields and selectivity.
The mechanism of action for (5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one involves:
Research indicates that compounds with similar structures exhibit antimicrobial and anticancer activities, suggesting potential therapeutic applications for this compound.
(5E)-2-anilino-5-[(2-bromophenyl)methylidene]-1,3-thiazol-4-one has several potential applications:
CAS No.: 53938-08-2
CAS No.: 80584-90-3
CAS No.: 2764-91-2
CAS No.: